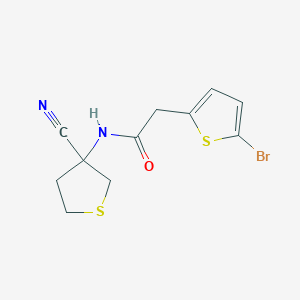
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases. Additionally, this compound has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide involves several steps. The first step is the synthesis of 5-bromothiophene-2-carboxylic acid, which is then reacted with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with N-(3-mercapto-1,2,4-triazol-5-yl)acetamide to form the final product, 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c12-9-2-1-8(17-9)5-10(15)14-11(6-13)3-4-16-7-11/h1-2H,3-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZUJLNNBXZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

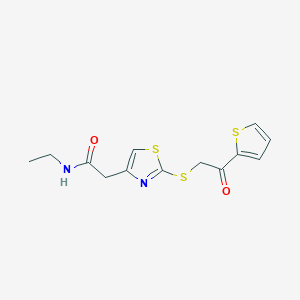
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)
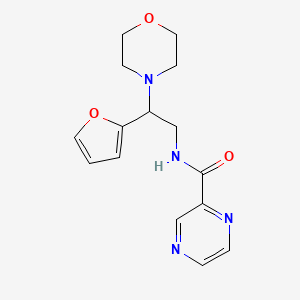
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-(2,5-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)
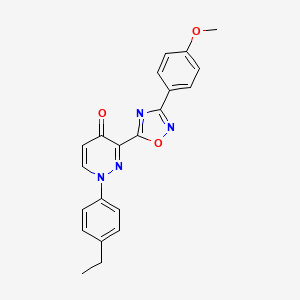
![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)

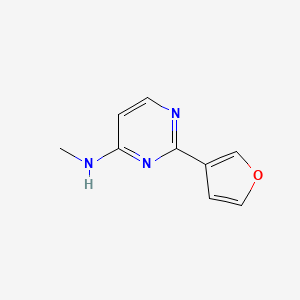

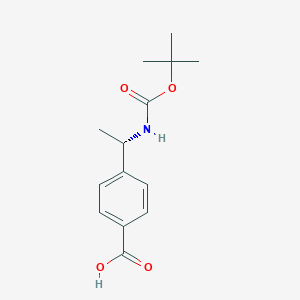
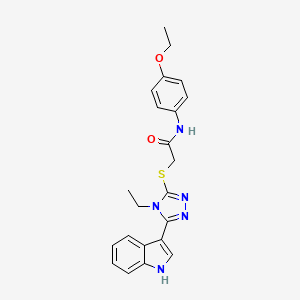
![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)